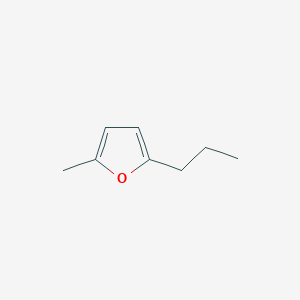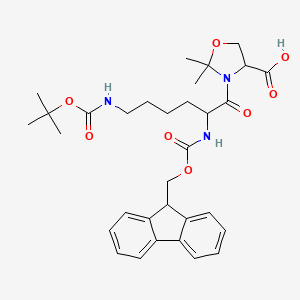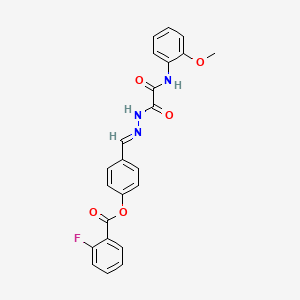
(S)-1-(1-Phenylethyl)pyrrolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(S)-1-(1-phenylethyl)-3-pyrrolidinone, AldrichCPR is a chiral compound with significant importance in various fields of chemistry and industry. This compound is known for its unique structural properties, which include a pyrrolidinone ring attached to a phenylethyl group. The chiral nature of this compound makes it valuable in asymmetric synthesis and other applications where enantiomeric purity is crucial.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(S)-1-(1-phenylethyl)-3-pyrrolidinone typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomeric form. One common method includes the use of chiral amines and ketones in a catalytic asymmetric synthesis. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as chiral phosphoric acids or metal complexes .
Industrial Production Methods
In industrial settings, the production of N-(S)-1-(1-phenylethyl)-3-pyrrolidinone may involve large-scale catalytic processes. These processes are designed to maximize yield and enantiomeric purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions
N-(S)-1-(1-phenylethyl)-3-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinone ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of N-(S)-1-(1-phenylethyl)-3-pyrrolidinone can yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(S)-1-(1-phenylethyl)-3-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism by which N-(S)-1-(1-phenylethyl)-3-pyrrolidinone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biochemical pathways and effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-(S)-1-(1-phenylethyl)-3-pyrrolidinone include:
N-®-1-(1-phenylethyl)-3-pyrrolidinone: The enantiomer of the compound, which may have different biological activities.
1-Phenylethylamine: A simpler structure with similar functional groups.
3-Pyrrolidinone: The core structure without the phenylethyl group.
Uniqueness
N-(S)-1-(1-phenylethyl)-3-pyrrolidinone is unique due to its specific chiral configuration and the presence of both the pyrrolidinone ring and the phenylethyl group. This combination of features makes it particularly valuable in asymmetric synthesis and other applications requiring high enantiomeric purity .
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
1-[(1S)-1-phenylethyl]pyrrolidin-3-one |
InChI |
InChI=1S/C12H15NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(14)9-13/h2-6,10H,7-9H2,1H3/t10-/m0/s1 |
Clave InChI |
BZZUUBALEPRFAN-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N2CCC(=O)C2 |
SMILES canónico |
CC(C1=CC=CC=C1)N2CCC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(4Z)-4-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12050072.png)

![5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12050080.png)


![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propanoate](/img/structure/B12050092.png)
![4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile](/img/structure/B12050095.png)
